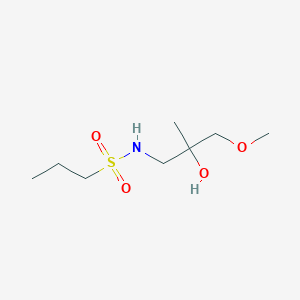
N-(2-hydroxy-3-methoxy-2-methylpropyl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-hydroxy-3-methoxy-2-methylpropyl)propane-1-sulfonamide” is a sulfonamide compound with the molecular formula C8H19NO4S and a molecular weight of 225.3. Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .
Molecular Structure Analysis
The typical structure of a sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The specific molecular structure of “this compound” is not provided in the retrieved sources.Physical and Chemical Properties Analysis
Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects . The specific physical and chemical properties of “this compound” are not detailed in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Surface-active Properties and Surfactant Applications
One significant area of research involving derivatives of N-(2-hydroxy-3-methoxy-2-methylpropyl)propane-1-sulfonamide is in the synthesis and characterization of surface-active agents, particularly sulfobetaine-type zwitterionic gemini surfactants. These surfactants have been synthesized through reactions involving intermediates like N, N′-dimethylethylenediamine with alkyl bromides, followed by reactions with 1,3-propane sultone, showcasing their potential in creating compounds with poor solubility in water, which form very small micelles. The critical micelle concentration (cmc) and surface tension at cmc indicate their effectiveness and efficiency as surfactants, with applications potentially spanning from industrial cleaning agents to pharmaceutical formulations due to their unique physicochemical properties (Yoshimura et al., 2006).
Antimicrobial and Antifungal Activities
Research into sulfonate derivatives also extends into their antimicrobial and antifungal properties. New N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies have identified compounds with significant activity against Gram-positive and Gram-negative bacteria, as well as various fungi, highlighting the potential of these derivatives in medical and pharmaceutical applications to combat infections (Fadda et al., 2016).
Modulating Solubility and Thermoresponsive Behavior
The solubility of zwitterionic polymers in water and their thermoresponsive behavior have been explored by synthesizing and polymerizing monomers like 2-hydroxy-3-((3-methacrylamidopropyl)dimethylammonio)propane-1-sulfonate (SHPP). These studies have shown that such polymers exhibit phase separation at low temperatures and have upper critical solution temperatures (UCST), which are influenced by molecular weight and the presence of salts. The findings suggest potential applications in smart materials and biotechnology, where controlled solubility and responsiveness to temperature changes are desired (Hildebrand et al., 2016).
Synthesis of Functionalized Ionic Liquids
The synthesis of hydroxyl and sulfonyl dual-functionalized zwitterionic salts and corresponding acidic room temperature ionic liquids has been achieved through reactions involving 1,3-propane sultone. These substances have applications in creating other functionalized ionic liquids or ionic liquid-polymer composites, useful in various industrial and research contexts for their unique ionic properties and solubility characteristics (Zhu et al., 2007).
Proton Exchange Membranes for Fuel Cells
Research has also focused on the synthesis of new sulfonated side-chain grafting units for the development of comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These polymers have been characterized for their suitability as proton exchange membranes in fuel cells, showing promising properties such as high proton conductivity and suitability for polyelectrolyte membrane materials, indicating potential applications in sustainable energy technologies (Kim et al., 2008).
Wirkmechanismus
Target of Action
N-(2-hydroxy-3-methoxy-2-methylpropyl)propane-1-sulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of bacterial dihydropteroate synthetase . By binding to this enzyme, they prevent the incorporation of para-aminobenzoic acid (PABA) into dihydropteroate, a key step in folate synthesis .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folate synthesis pathway . By inhibiting dihydropteroate synthetase, these compounds prevent the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid . Tetrahydrofolic acid is a vital cofactor in the synthesis of nucleic acids and amino acids . Therefore, inhibition of its synthesis can lead to impaired DNA replication and protein synthesis, affecting bacterial growth .
Pharmacokinetics
Sulfonamides in general are known to have good oral bioavailability, are distributed widely in the body, metabolized in the liver, and excreted in the urine . The ADME properties of this specific compound would need to be studied further for a more accurate understanding.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . By interfering with folate synthesis, it impairs the ability of bacteria to replicate their DNA and synthesize necessary proteins . This leads to a bacteriostatic effect, where the growth of bacteria is halted .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as PABA, can influence the efficacy of the compound, as PABA can outcompete the drug for binding sites on dihydropteroate synthetase .
Eigenschaften
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO4S/c1-4-5-14(11,12)9-6-8(2,10)7-13-3/h9-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMWEGWBSWBMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC(C)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2879934.png)
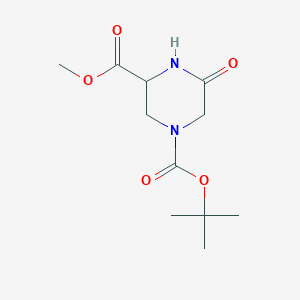
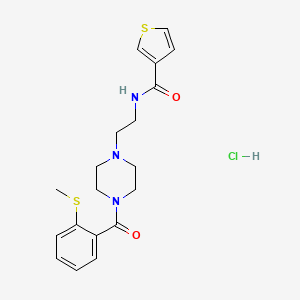
![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2879937.png)
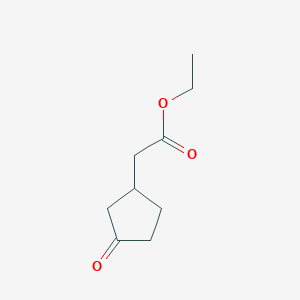
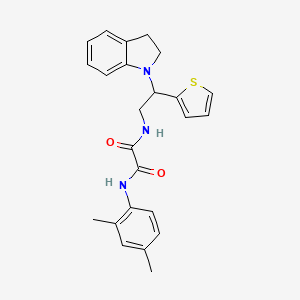

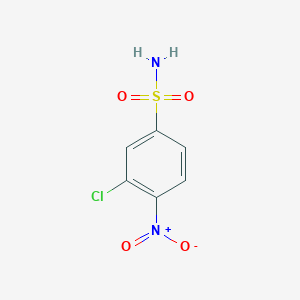
![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2879947.png)
![8-(2,5-Dimethoxyphenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2879948.png)
![5-Benzyl-8-(4-bromophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2879951.png)
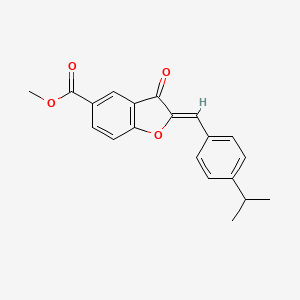
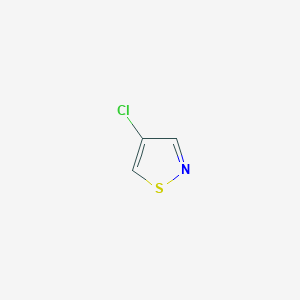
![N-Methyl-N-[1-[(4-methylphenyl)methylsulfonyl]piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2879957.png)
